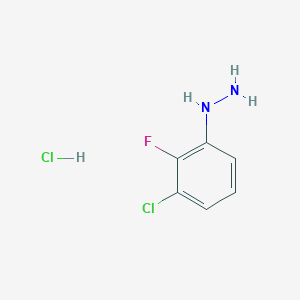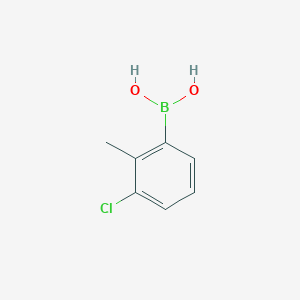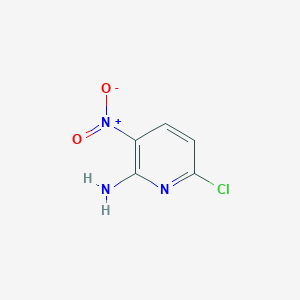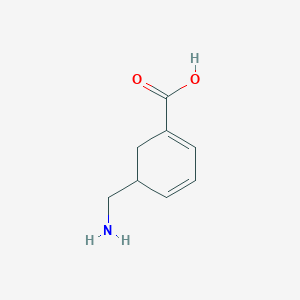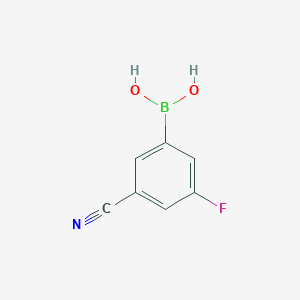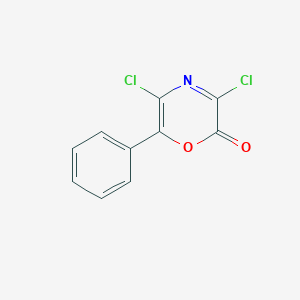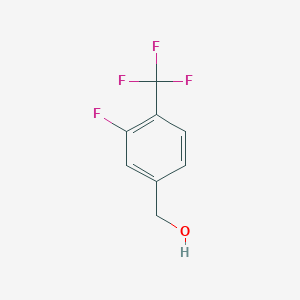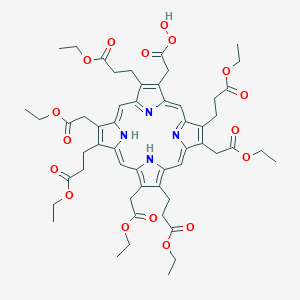
3-(吗啉代)苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholino)phenylboronic acid (3MPBA) is a versatile and multifunctional compound that has a wide range of applications in scientific research and laboratory experiments. It is an organoboronic acid obtained from the reaction of phenylboronic acid and morpholine, and has been used in a variety of research fields such as biochemistry, organic chemistry, and medicinal chemistry. 3MPBA has several unique properties that make it an ideal reagent for use in laboratory experiments. It is a strong acid and a strong base, and has a low pKa value, making it an excellent choice for synthesizing a variety of organic molecules. Additionally, 3MPBA is a stable and highly soluble compound, making it easy to handle and store.
科学研究应用
有机合成:铃木-宫浦偶联反应
3-(吗啉代)苯基硼酸: 是有机合成中重要的试剂,特别是在铃木-宫浦偶联反应中 . 该交叉偶联过程广泛应用于构建碳-碳键,这对于构建复杂的有机分子至关重要。硼酸作为亲核试剂,在钯催化下与各种卤代烃偶联。
药物化学:蛋白酶体抑制
在药物化学中,硼酸因其在蛋白酶体抑制中的作用而被研究 . 蛋白酶体抑制剂对于治疗某些癌症至关重要,硼酸衍生物在该领域显示出潜力。吗啉基团可能增强这些抑制剂的选择性和效力。
材料科学:传感器开发
3-(吗啉代)苯基硼酸: 在传感器技术中具有应用,因为它能够与二醇形成可逆共价键 . 该特性被用于开发能够检测各种生物和化学物质的传感器,包括糖尿病监测中的葡萄糖水平。
超分子化学:自组装
在超分子化学中,硼酸通过可逆共价键促进分子自组装 . 3-(吗啉代)苯基硼酸 可用于创建响应性材料,这些材料在特定刺激(如糖或 pH 变化)存在时会发生变化。
生物学:酶抑制
已知硼酸通过模拟底物的过渡态来抑制酶 . 3-(吗啉代)苯基硼酸 可用于研究酶机制或开发用于治疗应用的新型酶抑制剂。
传感器技术:荧光传感器
该化合物与二醇相互作用的能力使其适用于荧光传感器 . 这些传感器可以检测和测量各种分析物的浓度,包括糖和儿茶酚胺,这些物质在医学诊断和环境监测中很重要。
安全和危害
3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
作用机制
Target of Action
3-(Morpholino)phenylboronic acid, also known as (3-Morpholinophenyl)boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The mode of action of 3-(Morpholino)phenylboronic acid involves its interaction with these organic groups in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Morpholino)phenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation process, which is a key step in the SM coupling reaction .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 3-(Morpholino)phenylboronic acid is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role in this reaction makes it a valuable tool in the field of synthetic chemistry .
Action Environment
The action of 3-(Morpholino)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction, in which the compound is primarily used, is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can also influence the compound’s action.
属性
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOMHOEZUWGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400619 |
Source


|
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863377-22-4 |
Source


|
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


